1-Bromo-3-methoxy-2-methylpropane

Overview

Description

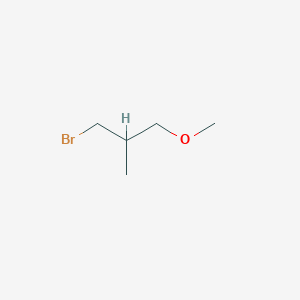

1-Bromo-3-methoxy-2-methylpropane is a chemical compound with the molecular formula C5H11BrO and a molecular weight of 167.04 . It is also known by its CAS number 112889-79-9 .

Molecular Structure Analysis

The molecular structure of this compound consists of a propane backbone with a bromine atom attached to the first carbon, a methoxy group (-OCH3) attached to the third carbon, and a methyl group (-CH3) attached to the second carbon .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromoalkanes in general can undergo a variety of reactions. These include nucleophilic substitution reactions (both SN1 and SN2), elimination reactions, and reactions with metals .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 123.0±13.0 °C and a predicted density of 1.275±0.06 g/cm3 .Mechanism of Action

Target of Action

1-Bromo-3-methoxy-2-methylpropane is a type of halogenoalkane, which primarily targets carbon atoms in organic compounds during chemical reactions . The bromine atom in the compound serves as a leaving group, making the carbon atom it’s attached to a prime target for nucleophilic attack .

Mode of Action

The compound likely undergoes nucleophilic substitution reactions, specifically SN1 or SN2 mechanisms . In an SN2 reaction, a nucleophile would directly attack the carbon attached to the bromine, leading to the inversion of configuration at the carbon center . In an SN1 reaction, the bromine would first leave, forming a carbocation intermediate, which is then attacked by a nucleophile .

Biochemical Pathways

Halogenoalkanes like this compound are often involved in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the body’s enzymatic activities, and individual genetic factors .

Result of Action

The molecular and cellular effects of this compound would depend on the specific biochemical pathways it affects. As a halogenoalkane, it could potentially participate in a variety of chemical reactions, leading to the synthesis of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the rate of SN1 and SN2 reactions it participates in can be influenced by the solvent used and the temperature of the reaction .

Advantages and Limitations for Lab Experiments

1-Bromo-3-methoxy-2-methylpropane is a valuable reagent in organic synthesis due to its ability to introduce a this compound group into a molecule. It is relatively easy to synthesize and purify, making it a cost-effective option for many laboratory applications. However, it is a hazardous chemical that should be handled with care. It is also limited in its use for biochemical and physiological studies.

Future Directions

There are several future directions for the use of 1-Bromo-3-methoxy-2-methylpropane in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It may also be used in the development of new materials, such as polymers and surfactants. Additionally, researchers may explore new methods for the synthesis and purification of this reagent to make it more cost-effective and environmentally friendly.

Conclusion:

This compound is a valuable reagent in organic synthesis that has many scientific research applications. Its ability to introduce a this compound group into a molecule makes it a versatile tool for the development of new compounds. However, it should be handled with care due to its hazardous nature. Future research may explore new applications and methods for the synthesis and purification of this reagent.

Scientific Research Applications

1-Bromo-3-methoxy-2-methylpropane is a versatile reagent that is used in many scientific research applications. It is commonly used in organic synthesis to introduce a this compound group into a molecule. This group can then be used as a protecting group for other functional groups or as a precursor for other reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Safety and Hazards

1-Bromo-3-methoxy-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

1-bromo-3-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMUEIKGCRJPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112889-79-9 | |

| Record name | 1-bromo-3-methoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)

![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)

![1-(1-Adamantyl)-3-[4-(methanesulfonamido)cyclohexyl]urea](/img/structure/B3213887.png)